molecular formula C18H32O4 B12684415 13-Hydroperoxyoctadecadienoic acid CAS No. 28040-10-0

13-Hydroperoxyoctadecadienoic acid

Cat. No.: B12684415
CAS No.: 28040-10-0
M. Wt: 312.4 g/mol
InChI Key: QEUHXYPYKZKYFW-ZQHUEGGHSA-N
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Description

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid (LA) via 15-lipoxygenase (15-LOX) . It plays dual roles in cellular processes, acting as both a pro-oxidant and a modulator of redox-sensitive pathways. Structurally, it contains a hydroperoxy group at the 13th carbon and conjugated dienes at positions 9 and 11 (9Z,11E configuration) . Key biological effects include:

  • PPAR Activation: 13-HPODE enhances peroxisome proliferator-activated receptor (PPAR) signaling, particularly PPARα and PPARγ, influencing lipid metabolism and inflammation .
  • Antioxidant Defense: Upregulates detoxification pathways (e.g., cytochrome P450, glutathione metabolism) to counteract oxidative stress .
  • Gene Regulation: Modulates genes involved in proliferation (e.g., downregulates CCN1/2, PIM1), differentiation (e.g., upregulates CEBPA/PB), and inflammation (e.g., downregulates CXCL1/3) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .

Scientific Research Applications

Gene Expression Modulation

Research has demonstrated that 13-HPODE significantly alters gene expression in intestinal epithelial cells (Caco-2). A study using RNA sequencing revealed that treatment with 13-HPODE resulted in the identification of 3,094 differentially expressed genes (DEGs), suggesting its role in modulating lipid metabolism, detoxification pathways, and cellular stress responses . Notably, it enhances pathways related to steroid hormone biosynthesis and peroxisome proliferator-activated receptor signaling, which are crucial for lipid homeostasis and inflammation regulation.

Impact on Mitochondrial Function

13-HPODE has been implicated in mitochondrial dysfunction. Its treatment led to downregulation of oxidative phosphorylation pathways, indicating potential oxidative damage to mitochondrial function . This effect may contribute to various metabolic disorders and diseases linked to oxidative stress.

Cancer Research

The compound's ability to influence cellular proliferation and apoptosis is noteworthy in cancer research. 13-HPODE has been shown to promote a tumorigenic environment by enhancing amino acid metabolism while downregulating genes associated with cell cycle progression . This dual action suggests that 13-HPODE could be a target for therapeutic strategies aimed at modulating cancer cell behavior.

Inflammatory Diseases

In studies focusing on chronic inflammation, 13-HPODE has been linked to the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . This suggests that 13-HPODE may play a role in the pathology of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Protein Modification

In food science, 13-HPODE has been studied for its effects on protein structure and functionality. For instance, when rice protein was incubated with 13-HPODE, it resulted in protein carbonylation and alterations in secondary structure, negatively impacting solubility and functional properties such as foaming capacity . This modification could have implications for food texture and stability.

Lipid Peroxidation Studies

As a primary product of lipid peroxidation, 13-HPODE serves as a model compound for studying oxidative degradation processes in food products. Its presence can indicate the extent of lipid oxidation, which is crucial for assessing food quality and shelf life.

Case Studies

StudyFocusFindings
Gene Expression in Caco-2 CellsIdentified 3,094 DEGs; enhanced lipid metabolism pathways
Mitochondrial DysfunctionDownregulation of oxidative phosphorylation; potential link to metabolic disorders
Protein ModificationInduced carbonylation; reduced solubility and foaming capacity in rice protein

Mechanism of Action

The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

13-HPODE vs. 13-Hydroxyoctadecadienoic Acid (13-HODE)

Parameter 13-HPODE 13-HODE
Structure Contains a hydroperoxy (-OOH) group at C13 Hydroxy (-OH) group at C13; reduced form of 13-HPODE
Enzymatic Source Generated via 15-LOX oxidation of LA Formed by glutathione peroxidases reducing 13-HPODE
Prostaglandin Inhibition Inhibits cyclooxygenase (COX), suppressing PGE2, PGF2α, and PGD2 synthesis No inhibitory effect on prostaglandin synthesis
Biological Role Pro-inflammatory in endothelial cells (induces ICAM-1) ; activates PPARs Anti-inflammatory; associated with resolution of oxidative stress

13-HPODE vs. 9-Hydroperoxyoctadecadienoic Acid (9-HPODE)

Parameter 13-HPODE 9-HPODE
Oxidation Position Hydroperoxy group at C13 Hydroperoxy group at C9
Enzymatic Source Primarily 15-LOX 12-Lipoxygenase (12-LOX)
Cellular Effects Promotes PPAR signaling and antioxidant responses Less studied; implicated in membrane disruption and ferroptosis

13-HPODE vs. 15-Hydroperoxyeicosatetraenoic Acid (15-HPETE)

Parameter 13-HPODE 15-HPETE
Precursor Linoleic acid (C18:2) Arachidonic acid (C20:4)
Enzymatic Source 15-LOX 15-LOX
Vasoregulatory Role Limited direct vasoactive effects Metabolized to vasodilatory compounds (e.g., lipoxins) in vascular tissues
Inflammatory Role Context-dependent: anti-inflammatory via PPARs vs. pro-inflammatory via ICAM-1 Pro-inflammatory precursor; converted to resolvins and protectins

13-HPODE vs. Hydrogen Peroxide (H₂O₂)

Parameter 13-HPODE H₂O₂
Chemical Nature Lipid-derived hydroperoxide Small molecule oxidant
Oxidative Effects Selective modulation of lipid peroxidation and PPAR pathways Broad oxidative damage to proteins, DNA, and lipids
Cellular Response Upregulates antioxidant genes (e.g., IDH1, AKR1C1/2/3) Activates general stress responses (e.g., HSPs, SOD)
Pathological Link Dual role: protective (antioxidant) vs. promotive (carcinogenic) Strongly associated with tissue damage in IBD and cancer

Key Research Findings and Controversies

  • Dual Role in Cancer : 13-HPODE suppresses proliferation via MYC downregulation but may promote tumorigenesis by enhancing SRC oncogene and lipid droplet formation (PLIN2) .
  • PPAR Signaling : While PPAR activation improves metabolic homeostasis, chronic activation may drive cancer progression .
  • Inflammation Modulation: Contrasting reports note 13-HPODE’s anti-inflammatory effects (e.g., CXCL1/3 downregulation ) versus pro-inflammatory outcomes (e.g., ICAM-1 induction ), likely context-dependent.

Biological Activity

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a lipid peroxidation product derived from linoleic acid, a polyunsaturated fatty acid prevalent in the human diet. This compound has garnered attention due to its significant biological activities and implications in various health conditions, including inflammation, cancer, and metabolic disorders. This article explores the biological activity of 13-HPODE, focusing on its effects on cellular processes, gene expression, and potential therapeutic applications.

Gene Expression Modulation

Research indicates that 13-HPODE alters gene expression in intestinal epithelial cells, notably Caco-2 cells. A study employing RNA sequencing revealed that treatment with 100 µM of 13-HPODE resulted in the identification of 3,094 differentially expressed genes (DEGs) compared to untreated controls. Key pathways affected include:

  • Lipid Metabolism : Enhanced pathways related to steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling were observed. This suggests that 13-HPODE may influence lipid uptake and transport mechanisms significantly .
  • Detoxification Pathways : Upregulation of cytochrome P450 enzymes and glutathione metabolism indicates a potential role in detoxifying reactive oxygen species (ROS) and other harmful metabolites .
  • Cell Cycle Regulation : Downregulation of genes associated with the cell cycle and DNA repair mechanisms suggests that 13-HPODE may inhibit cellular proliferation, potentially contributing to tumorigenic environments .

Impact on Cellular Functions

The effects of 13-HPODE extend beyond gene expression to impact various cellular functions:

  • Mitochondrial Dysfunction : Treatment with 13-HPODE has been linked to disrupted mitochondrial function, characterized by downregulation of oxidative phosphorylation pathways. This disruption may lead to increased oxidative stress and contribute to disease progression .
  • Protein Carbonylation : In vitro studies have shown that incubation of proteins with 13-HPODE leads to carbonylation and loss of functional groups, which can impair protein function and stability .
  • Inflammatory Response : While some inflammatory genes are downregulated following treatment with 13-HPODE, the overall impact on inflammatory pathways remains complex and context-dependent .

Study 1: Effects on Caco-2 Cells

A notable study investigated the effects of 13-HPODE on Caco-2 cells, which serve as a model for intestinal epithelium. The results demonstrated significant alterations in gene expression related to lipid metabolism and detoxification pathways. Notably, the study highlighted the compound's potential role in promoting absorptive cell differentiation while reducing proliferation through suppression of cell cycle-related pathways .

Study 2: Protein Modification in Rice

Another study focused on the impact of 13-HPODE on rice protein during aging. It was found that exposure to increasing concentrations of 13-HPODE resulted in structural modifications of proteins, leading to decreased solubility and functional properties such as foaming capacity. This suggests that lipid peroxidation products can adversely affect protein functionality in food systems .

Data Summary

Biological Activity Observed Effects References
Gene ExpressionUpregulation of lipid metabolism and detoxification genes
Mitochondrial FunctionDisruption of oxidative phosphorylation
Protein ModificationCarbonylation leading to loss of protein function
Inflammatory ResponseMixed effects on inflammatory gene expression

Q & A

Q. What are the primary enzymatic and non-enzymatic pathways for synthesizing 13-HPODE in biological systems?

Basic
13-HPODE is synthesized via two main pathways:

  • Enzymatic oxidation : Lipoxygenases (LOXs), particularly 13-LOX isoforms, catalyze the stereospecific oxidation of linoleic acid at carbon 13, producing 13(S)-HPODE .
  • Non-enzymatic autoxidation : Under oxidative stress, free radicals mediate the peroxidation of linoleic acid, generating a racemic mixture of 13-HPODE .
    Methodological Note : To distinguish enzymatic vs. non-enzymatic products, use chiral-phase HPLC to confirm stereochemistry (S-configuration in enzymatic synthesis vs. racemic mixtures in autoxidation) .

Q. How can researchers detect and quantify 13-HPODE in complex biological matrices?

Basic
Key analytical strategies include:

  • UV spectroscopy : Detect conjugated dienes at 234 nm, characteristic of 13-HPODE .
  • Chromatography : Reverse-phase HPLC or GC-MS (after derivatization) for separation and quantification .
    Advanced : For low-abundance samples, employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to improve accuracy and account for matrix effects .

Q. What experimental models are suitable for studying 13-HPODE-induced protein carbonylation and functional alterations?

Advanced

  • In vitro systems : Incubate purified proteins (e.g., rice protein or albumin) with 13-HPODE under controlled oxygen levels. Monitor structural changes via circular dichroism (CD) for secondary structure shifts (e.g., α-helix to β-sheet transitions) .
  • Biomarker detection : Use immunoblotting or LC-MS to identify Nε-(Hexanonyl)lysine (HEL), a stable adduct formed by 13-HPODE-protein interactions .

Q. How does 13-HPODE contribute to oxidative stress and cytotoxicity in endothelial cells?

Advanced

  • Mechanism : 13-HPODE decomposes into reactive aldehydes (e.g., 4-hydroxynonenal) via transition metal-catalyzed reactions, leading to mitochondrial dysfunction and ROS overproduction .
  • Experimental design : Treat endothelial cells with 13-HPODE (10–50 µM) and measure ROS using DCFH-DA fluorescence. Validate with antioxidants like Mito-Q to confirm mitochondrial targeting .

Q. What are the conflicting roles of 13-HPODE in inflammation and signaling pathways?

Advanced

  • Pro-inflammatory effects : 13-HPODE activates NF-κB and upregulates COX-2, enhancing prostaglandin synthesis in macrophages .
  • Paradoxical signaling : At low concentrations, 13-HPODE may regulate redox-sensitive transcription factors (e.g., Nrf2), suggesting context-dependent roles .
    Data contradiction : Compare 13-HPODE with its reduced metabolite, 13-HODE, which exhibits weaker pro-inflammatory activity despite structural similarity .

Q. How can researchers address challenges in stabilizing 13-HPODE during experimental workflows?

Methodological

  • Storage : Store 13-HPODE in inert solvents (e.g., ethanol) at -80°C under argon to prevent decomposition .
  • Handling : Avoid transition metals (Fe²⁺, Cu²⁺) in buffers; use chelators like EDTA to inhibit metal-catalyzed degradation .

Q. What strategies exist for targeting 13-HPODE in therapeutic interventions for atherosclerosis?

Advanced

  • Inhibition of formation : Develop LOX inhibitors (e.g., NDGA) to block 13-HPODE synthesis in oxidized LDL .
  • Neutralization : Use scavengers like glutathione peroxidase to reduce 13-HPODE to 13-HODE, mitigating its pro-atherogenic effects .

Q. How does 13-HPODE compare to other lipid peroxidation products (e.g., MDA, HNE) in cellular damage assays?

Advanced

  • Primary vs. secondary products : 13-HPODE (primary) directly modifies proteins, while MDA and HNE (secondary) form cross-links with DNA and proteins .
  • Experimental comparison : Co-treat cells with 13-HPODE and HNE; quantify adducts via LC-MS to assess relative contributions to cytotoxicity .

Q. What in vivo models are appropriate for studying dietary exposure to 13-HPODE?

Advanced

  • Rodent models : Feed mice thermally oxidized oils rich in 13-HPODE and monitor hepatic lipid peroxidation markers (e.g., HEL adducts) .
  • Limitations : Consider species-specific LOX activity; rabbits and ApoE⁻/⁻ mice better replicate human atherosclerosis .

Q. How can researchers resolve discrepancies in 13-HPODE's reported bioactivity across studies?

Methodological

  • Standardize protocols : Use purified 13-HPODE (≥95% purity, confirmed by HPLC) to avoid confounding effects from decomposition products .
  • Dose-response analysis : Test concentrations spanning physiological (nM) to pathological (µM) ranges to identify threshold effects .

Properties

CAS No.

28040-10-0

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+

InChI Key

QEUHXYPYKZKYFW-ZQHUEGGHSA-N

Isomeric SMILES

CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO

Canonical SMILES

CCCCCC(CCCCCCCC=CC=CC(=O)O)OO

Origin of Product

United States

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